molecular formula C15H15N3O2S B5420477 [(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(4-methylphenyl)sulfanylacetate

[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(4-methylphenyl)sulfanylacetate

Cat. No.: B5420477
M. Wt: 301.4 g/mol
InChI Key: WPWSNZXGVDBEON-UHFFFAOYSA-N
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Description

“[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(4-methylphenyl)sulfanylacetate” is a complex organic compound that features a pyridine ring, an amino group, and a sulfanylacetate moiety

Properties

IUPAC Name

[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(4-methylphenyl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-11-2-4-13(5-3-11)21-10-14(19)20-18-15(16)12-6-8-17-9-7-12/h2-9H,10H2,1H3,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPWSNZXGVDBEON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)ON=C(C2=CC=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)SCC(=O)O/N=C(/C2=CC=NC=C2)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49819165
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(4-methylphenyl)sulfanylacetate” typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyridine derivative: Starting with a pyridine precursor, various functional groups can be introduced through substitution reactions.

    Introduction of the amino group: This can be achieved through amination reactions, often using reagents like ammonia or amines under specific conditions.

    Formation of the sulfanylacetate moiety: This step might involve the reaction of a thiol with an acylating agent to form the sulfanylacetate group.

    Final coupling reaction: The different fragments are then coupled together under conditions that favor the formation of the desired Z-configuration.

Industrial Production Methods

Industrial production of such compounds would require optimization of the synthetic route to ensure high yield and purity. This often involves:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.

    Temperature and Pressure: Optimization of temperature and pressure to favor the desired reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the pyridine ring or the amino group, potentially leading to hydrogenated derivatives.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution reagents: Halogens, nitrating agents, or sulfonating agents for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines or hydrogenated pyridine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with similar structures are often used as ligands in catalytic reactions.

    Synthesis: They can serve as intermediates in the synthesis of more complex molecules.

Biology

    Drug Development: Such compounds might be explored for their potential as pharmaceuticals, particularly if they exhibit biological activity.

    Biochemical Probes: They can be used as probes to study biochemical pathways.

Medicine

    Diagnostics: Use in diagnostic assays if they have specific binding properties.

Industry

    Materials Science: Applications in the development of new materials with unique properties.

    Chemical Manufacturing: Use as intermediates in the production of other chemicals.

Mechanism of Action

The mechanism of action for “[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(4-methylphenyl)sulfanylacetate” would depend on its specific interactions with molecular targets. Potential mechanisms might include:

    Binding to enzymes or receptors: Inhibiting or activating specific biochemical pathways.

    Interaction with nucleic acids: Affecting gene expression or protein synthesis.

    Modulation of cellular processes: Influencing cell signaling, metabolism, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Pyridine derivatives: Compounds with similar pyridine structures.

    Sulfanylacetate derivatives: Compounds featuring the sulfanylacetate moiety.

    Amino-substituted compounds: Molecules with amino groups attached to aromatic rings.

Uniqueness

“[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(4-methylphenyl)sulfanylacetate” is unique due to its specific combination of functional groups and the Z-configuration, which may confer distinct chemical and biological properties compared to other similar compounds.

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